molecular formula C18H19N5 B5557960 1-methyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine

1-methyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine

Cat. No.: B5557960
M. Wt: 305.4 g/mol
InChI Key: LJBKHCAHPZUGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine is a chemical compound that belongs to the class of benzimidazole derivatives. This compound has been studied extensively due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

Research on derivatives of 1H-benzimidazole, including 1-methyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine, has shown potential in antimicrobial and cytotoxic applications. Noolvi et al. (2014) synthesized a series of derivatives that exhibited significant antibacterial activity and cytotoxic properties in vitro (Noolvi et al., 2014). Mavrova et al. (2012) reported that certain derivatives, including this compound, exhibited cytotoxic activity against human epithelial colorectal carcinoma and breast cancer cells (Mavrova et al., 2012).

Organic Light-Emitting Diodes (OLEDs)

Benzimidazole derivatives, including those similar to the compound of interest, have been explored for use in organic light-emitting diodes (OLEDs). Ge et al. (2008) investigated solution-processible bipolar molecules containing benzimidazole for the fabrication of efficient single-layer OLEDs (Ge et al., 2008).

Antioxidant Properties

The antioxidant properties of benzimidazole derivatives have also been a focus of research. Kuş et al. (2004) synthesized various benzimidazole derivatives and evaluated their effects on lipid peroxidation in the rat liver, finding that some compounds demonstrated significant antioxidant activity (Kuş et al., 2004).

Chemical Synthesis and Structural Studies

Research has also been conducted on the chemical synthesis and structural characterization of benzimidazole derivatives. Studies by Stroganova et al. (2013) and Patricio-Rangel et al. (2019) focused on the synthesis methods and molecular structures of these compounds (Stroganova et al., 2013); (Patricio-Rangel et al., 2019).

Pharmaceutical Research

Research in pharmaceutical sciences has explored the use of benzimidazole derivatives in various therapeutic applications. Ghani et al. (2011) studied the cytotoxicity of palladium(II) and platinum(II) complexes containing benzimidazole ligands, which showed activity against several cancer cell lines (Ghani et al., 2011). Rashid (2020) conducted a study on bis-benzimidazole compounds with anticancer potential, demonstrating notable activity against cancer cells (Rashid, 2020).

Properties

IUPAC Name

1-methyl-N-(1-propylbenzimidazol-2-yl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-3-12-23-16-11-7-5-9-14(16)20-18(23)21-17-19-13-8-4-6-10-15(13)22(17)2/h4-11H,3,12H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBKHCAHPZUGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NC3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine
Reactant of Route 2
Reactant of Route 2
1-methyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine
Reactant of Route 3
Reactant of Route 3
1-methyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine
Reactant of Route 4
Reactant of Route 4
1-methyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine
Reactant of Route 5
Reactant of Route 5
1-methyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine
Reactant of Route 6
Reactant of Route 6
1-methyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.